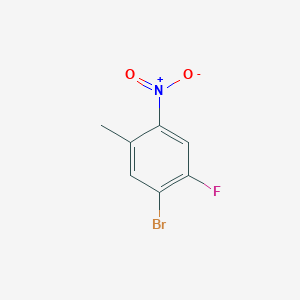

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene is a multi-substituted benzene derivative, which is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds that can help infer the properties and reactivity of the compound . These compounds include various bromo-nitrobenzene derivatives and bromo-fluorobenzene derivatives, which are used as intermediates in the synthesis of pharmaceuticals, dyes, and other organic materials .

Synthesis Analysis

The synthesis of related compounds such as 1-bromo-2,4-dinitrobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene involves multi-step reactions starting from simpler benzene derivatives like bromobenzene and p-xylene, respectively . These processes include nitration, reduction, diazotization, and bromination steps, which are common in the synthesis of substituted benzene compounds. The yields and purities achieved in these syntheses are generally high, indicating efficient synthetic routes .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques such as FT-IR, FT-Raman, and NMR . For instance, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded and analyzed using density functional theory (DFT) calculations to determine the vibrational frequencies and molecular geometry . These studies provide a foundation for understanding the influence of substituents like bromine, fluorine, and nitro groups on the benzene ring's geometry and vibrational modes.

Chemical Reactions Analysis

The reactivity of the radical anions of 1-bromo-4-nitrobenzene has been studied in room temperature ionic liquids, showing a DISP type mechanism and the formation of bromide ions and nitrobenzene radical anions . Additionally, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to yield arylzinc products, which can further react with carbon dioxide . These studies highlight the unique reactivity of bromo-nitrobenzene derivatives in non-conventional solvents and under electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through experimental and computational methods. For example, the electronic properties of 1-bromo-3-fluorobenzene, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, were studied using time-dependent DFT (TD-DFT) . The thermodynamic properties, including heat capacities, entropies, enthalpy changes, and their temperature correlations, were also calculated . These analyses are crucial for understanding the stability and reactivity of substituted benzene compounds.

Applications De Recherche Scientifique

These applications are speculative and based on the chemical structure’s potential reactivity. Actual use in these applications would require extensive research and validation. Handling and experimentation with this compound should always be performed with appropriate safety measures due to its hazardous nature .

Safety And Hazards

Propriétés

IUPAC Name |

1-bromo-2-fluoro-5-methyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIULASDABKIDOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)

![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)